molecular formula C16H12BrFN2OS B2376516 N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide CAS No. 865544-26-9

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide

Cat. No.: B2376516
CAS No.: 865544-26-9
M. Wt: 379.25
InChI Key: KUFLWOMOTMDGJR-KNTRCKAVSA-N
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Description

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 3rd position, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide typically involves the condensation of 6-bromo-3-ethyl-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and facilitates the formation of the desired product. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide can be compared with other benzothiazole derivatives, such as:

    N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-thiophenecarboxamide: Similar structure but with a thiophene carboxamide moiety.

    N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide: Similar structure but with a propanamide moiety.

    N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide: Similar structure but with a diethylsulfamoyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2OS/c1-2-20-13-8-5-11(17)9-14(13)22-16(20)19-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFLWOMOTMDGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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